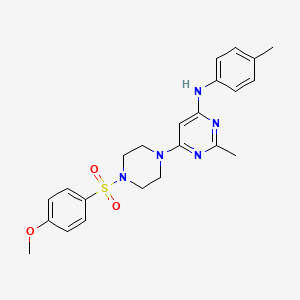![molecular formula C20H26N2O3S B11333247 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11333247.png)
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Amide Bond Formation: The phenoxyacetic acid intermediate is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final amide product.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Conditions vary depending on the substituent but may include reagents like halogens, nitrating agents, or alkylating agents.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the reduction of the amide group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Molecular Targets: Potential targets include kinases, proteases, or other enzymes involved in disease pathways.
Pathways Involved: Could modulate signaling pathways such as MAPK/ERK or PI3K/Akt, which are crucial in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)-N-[2-(piperidin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Structural Features: The combination of a morpholine ring and a thiophene ring in the same molecule is relatively unique, providing distinct electronic and steric properties.
Reactivity: The presence of both electron-donating and electron-withdrawing groups can lead to unique reactivity patterns.
Applications: Its specific structure may confer unique biological activity, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C20H26N2O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-15-10-16(2)12-17(11-15)25-14-20(23)21-13-18(19-4-3-9-26-19)22-5-7-24-8-6-22/h3-4,9-12,18H,5-8,13-14H2,1-2H3,(H,21,23) |
InChI Key |
NGSKUSFZJNIFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CS2)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11333165.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B11333170.png)
![3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11333177.png)
![N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11333180.png)
![3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11333183.png)
![2-(2-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11333195.png)
![2-(3,5-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11333203.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11333207.png)
![{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone](/img/structure/B11333213.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11333229.png)
![N-(2-chlorobenzyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11333240.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B11333254.png)
![N-(3,4-dimethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333258.png)
